molecular formula C13H16O4 B14836891 3-Cyclopropoxy-2-isopropoxybenzoic acid

3-Cyclopropoxy-2-isopropoxybenzoic acid

Cat. No.: B14836891
M. Wt: 236.26 g/mol
InChI Key: WKPVNIZVRJZTHN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropoxybenzoic acid is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It is characterized by the presence of both cyclopropoxy and isopropoxy groups attached to a benzoic acid core. This compound is typically used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with isopropanol to form 3-isopropoxybenzoic acid, which is then further reacted with cyclopropanol under suitable conditions to introduce the cyclopropoxy group . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-isopropoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

3-Cyclopropoxy-2-isopropoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-Isopropoxybenzoic acid: Similar in structure but lacks the cyclopropoxy group.

    2-Isopropoxybenzoic acid: Differently substituted isomer with similar properties.

    Cyclopropoxybenzoic acid: Contains the cyclopropoxy group but lacks the isopropoxy group.

Uniqueness

3-Cyclopropoxy-2-isopropoxybenzoic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and biological properties. This dual substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-cyclopropyloxy-2-propan-2-yloxybenzoic acid

InChI

InChI=1S/C13H16O4/c1-8(2)16-12-10(13(14)15)4-3-5-11(12)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)

InChI Key

WKPVNIZVRJZTHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC2CC2)C(=O)O

Origin of Product

United States

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